Technical Guide: N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide (CAS 209971-43-7)
Technical Guide: N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide (CAS 209971-43-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is a halogenated aromatic sulfonamide. The presence of a pyridine ring, a sulfonamide linkage, and an iodo-substituent suggests its potential for investigation in medicinal chemistry and drug discovery. The sulfonamide group is a well-established pharmacophore found in a variety of therapeutic agents. The pyridine moiety can engage in various biological interactions, and the iodine atom provides a site for further chemical modification or can influence the compound's pharmacokinetic and pharmacodynamic properties. This document provides a summary of the available technical information for this compound.
Physicochemical Properties
Limited experimental data is publicly available for the specific physicochemical properties of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. The following table summarizes the known and calculated properties.
| Property | Value | Source |
| CAS Number | 209971-43-7 | [1] |
| Molecular Formula | C₁₂H₁₁IN₂O₂S | [1] |
| Molecular Weight | 374.2 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Purification
Proposed Experimental Protocol: Synthesis
Reaction: The synthesis would likely involve the reaction of 2-amino-5-iodopyridine with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
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Caption: Proposed synthesis of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide.
Reagents and Solvents:
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2-amino-5-iodopyridine (1 equivalent)
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p-toluenesulfonyl chloride (1-1.2 equivalents)
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Pyridine (as both solvent and base) or another suitable organic solvent (e.g., dichloromethane, tetrahydrofuran) with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).
Procedure:
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To a solution of 2-amino-5-iodopyridine in pyridine (or another suitable solvent) at 0 °C, add p-toluenesulfonyl chloride portion-wise.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Proposed Experimental Protocol: Purification
The crude product would likely be purified using column chromatography on silica gel.
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Caption: Proposed purification workflow for the target compound.
Procedure:
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Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
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Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
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Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
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Collect fractions and analyze them by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent to yield the purified N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide.
Analytical Characterization
Specific analytical data for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is not available in the reviewed literature. However, standard analytical techniques would be employed to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would be used to identify the number and types of protons in the molecule, including signals for the methyl group, the aromatic protons on the tosyl group, and the protons on the iodopyridine ring.
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¹³C NMR: Would show the number of distinct carbon environments in the molecule.
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Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).
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Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H bond, S=O stretches of the sulfonamide group, and C=C and C-N bonds of the aromatic rings.
Biological Activity and Mechanism of Action (Hypothetical)
There is no specific biological activity reported for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. However, based on the activities of structurally related compounds, some potential areas of interest can be hypothesized. Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, including as inhibitors of various enzymes and signaling pathways.
One prominent pathway where benzenesulfonamide-containing compounds have shown activity is the Wnt/β-catenin signaling pathway , which is often dysregulated in various cancers. Inhibition of this pathway is a promising strategy for cancer therapy.
Hypothetical Signaling Pathway Inhibition: Wnt/β-catenin Pathway
The following diagram illustrates a simplified, hypothetical mechanism by which a benzenesulfonamide derivative might inhibit the Wnt/β-catenin signaling pathway. This is a generalized representation and has not been experimentally validated for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide.
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Caption: Hypothetical inhibition points in the Wnt/β-catenin pathway.
Conclusion
N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is a compound with potential for further investigation in chemical biology and drug discovery. However, there is a significant lack of publicly available experimental data regarding its physicochemical properties, detailed synthetic and analytical procedures, and biological activity. The information provided in this guide is based on fundamental chemical principles and data from structurally related compounds. Further experimental validation is necessary to fully characterize this molecule and explore its potential therapeutic applications. Researchers interested in this compound should consider de novo synthesis and a comprehensive screening approach to elucidate its biological function.
